1-cycloheptyl-4-ethylpiperazine

Description

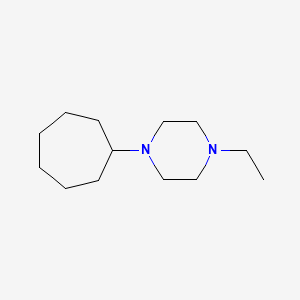

1-Cycloheptyl-4-ethylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the 1-position and an ethyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name |

1-cycloheptyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-14-9-11-15(12-10-14)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVRWBLHMHCJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cycloheptyl-4-ethylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-Cycloheptyl-4-ethylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Scientific Research Applications

1-Cycloheptyl-4-ethylpiperazine has a broad range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

- Structure : Cyclohexyl (1-position) and diphenylethyl (4-position).

- Pharmacology : MT-45 exhibits potent analgesic activity, acting as a synthetic opioid receptor agonist. Its enantiomers show varying potency, with the (R,R)-isomer being more active .

- Key Differences: The target compound replaces MT-45’s diphenylethyl group with a smaller ethyl substituent, likely reducing receptor binding complexity. Cycloheptyl (7-membered ring) vs.

1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9)

- Structure : Ethylpiperidinyl (1-position) and 2-methylpropyl (4-position).

- Key Differences :

Ethyl-Substituted Piperazines

1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine

- Structure : Ethyl (1-position) and piperidinylethyl (4-position).

- Key Differences :

Aromatic-Substituted Piperazines

1-Benzylpiperazine (BZP)

- Structure : Benzyl (1-position).

- Pharmacology : BZP acts as a stimulant, modulating serotonin and dopamine receptors.

- Key Differences :

1-(3-Chlorophenyl)piperazine (3-CPP)

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- MT-45 : Demonstrated enantiomer-dependent analgesic activity, with the (R,R)-isomer showing superior efficacy . The target compound’s lack of a diphenylethyl group may reduce opioid receptor affinity but improve selectivity for other targets.

- Aromatic vs. Aliphatic Substituents: Aromatic piperazines (e.g., BZP, 3-CPP) exhibit distinct receptor profiles compared to aliphatic derivatives, suggesting the target compound may favor non-serotonergic pathways .

- Synthetic Accessibility : Reductive amination and coupling reactions (e.g., NaBH3CN-mediated methods) are viable for synthesizing ethyl- and cycloalkyl-substituted piperazines, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.